![molecular formula C14H7NO2S2 B14706828 4,10-dithia-7-azapentacyclo[12.2.1.02,13.03,11.05,9]heptadeca-2,5(9),11,13,15-pentaene-6,8-dione CAS No. 25335-82-4](/img/structure/B14706828.png)
4,10-dithia-7-azapentacyclo[12.2.1.02,13.03,11.05,9]heptadeca-2,5(9),11,13,15-pentaene-6,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,10-dithia-7-azapentacyclo[122102,1303,1105,9]heptadeca-2,5(9),11,13,15-pentaene-6,8-dione is a complex organic compound characterized by its unique pentacyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,10-dithia-7-azapentacyclo[12.2.1.02,13.03,11.05,9]heptadeca-2,5(9),11,13,15-pentaene-6,8-dione typically involves multi-step organic reactions. One common method involves the cyclization of precursor molecules under specific conditions to form the pentacyclic structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations. The goal is to produce the compound in large quantities while maintaining its chemical integrity and minimizing production costs .
Analyse Des Réactions Chimiques
Types of Reactions
4,10-dithia-7-azapentacyclo[12.2.1.02,13.03,11.05,9]heptadeca-2,5(9),11,13,15-pentaene-6,8-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can lead to a variety of functionalized derivatives .
Applications De Recherche Scientifique
4,10-dithia-7-azapentacyclo[12.2.1.02,13.03,11.05,9]heptadeca-2,5(9),11,13,15-pentaene-6,8-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, given its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 4,10-dithia-7-azapentacyclo[12.2.1.02,13.03,11.05,9]heptadeca-2,5(9),11,13,15-pentaene-6,8-dione involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, thereby exerting its effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,10-dithia-1-azatetracyclo[9.7.0.03,7.012,17]octadeca-3(7),5,12(17),13,15-pentaene-8,18-dione : This compound has a similar structure but differs in the arrangement of its rings and functional groups .
- (9Z)-9-(phenylmethylidene)-4,10-dithia-1-azatetracyclo[9.7.0.03,7.012,17]octadeca-3(7),5,12(17),13,15-pentaene-8,18-dione : Another structurally related compound with different substituents .
Uniqueness
4,10-dithia-7-azapentacyclo[12.2.1.02,13.03,11.05,9]heptadeca-2,5(9),11,13,15-pentaene-6,8-dione is unique due to its specific pentacyclic structure, which imparts distinct chemical and physical properties. These properties make it valuable for various applications and distinguish it from other similar compounds .
Propriétés
Numéro CAS |
25335-82-4 |
|---|---|
Formule moléculaire |
C14H7NO2S2 |
Poids moléculaire |
285.3 g/mol |
Nom IUPAC |
4,10-dithia-7-azapentacyclo[12.2.1.02,13.03,11.05,9]heptadeca-2,5(9),11,13,15-pentaene-6,8-dione |
InChI |
InChI=1S/C14H7NO2S2/c16-13-11-12(14(17)15-13)19-10-8(18-11)4-7-5-1-2-6(3-5)9(7)10/h1-2,4,6H,3H2,(H,15,16,17) |
Clé InChI |
AOCVXRAYYZRIDL-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=CC1=C3C2=C4C(=C3)SC5=C(S4)C(=O)NC5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


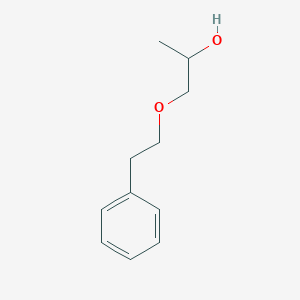
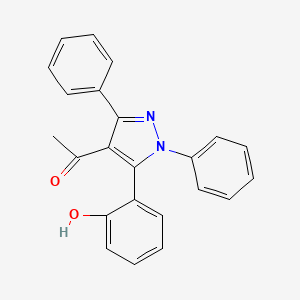
![4,6-diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B14706763.png)
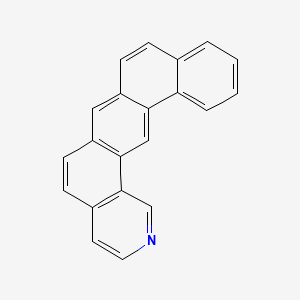

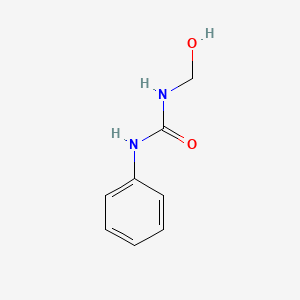
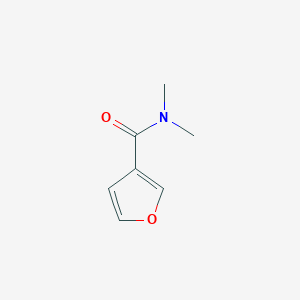


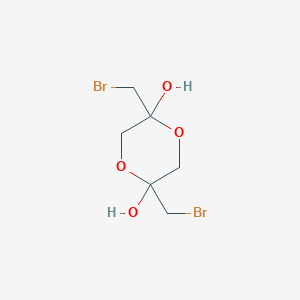
![1-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-9-yl 3,4,5-trimethoxybenzoate;hydrochloride](/img/structure/B14706822.png)
![1,4-benzenediamine, N1,N4-bis[4-(dimethylamino)phenyl]-](/img/structure/B14706823.png)
![2-[2-(Cyclohex-3-ene-1-carbonyloxy)ethylsulfanyl]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14706833.png)

